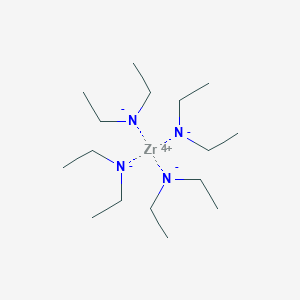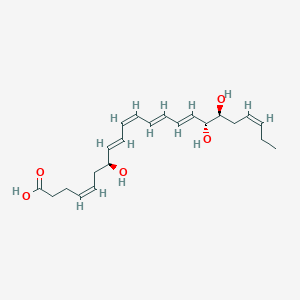
4-Methoxy-5-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives, including 4-Methoxy-5-nitropyridin-2(1H)-one, can be elucidated using spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. Studies on similar compounds provide insights into their structural features, such as crystal systems, space groups, and intermolecular interactions, which are critical for understanding their chemical behavior and reactivity (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
Nitropyridine compounds undergo various chemical reactions, including nitration and substitution, which significantly influence their chemical properties. The directive influence of functional groups like the N-oxide group during nitration has been studied to understand the reaction pathways and product selectivity of nitropyridine derivatives (H. J. Hertog & M. V. Ammers, 2010).
Physical Properties Analysis
The physical properties, including the melting point, boiling point, solubility, and stability, of 4-Methoxy-5-nitropyridin-2(1H)-one, can be inferred from studies on similar nitropyridine compounds. These properties are crucial for determining the compound's suitability for various applications and its handling and storage requirements.
Chemical Properties Analysis
The chemical properties of 4-Methoxy-5-nitropyridin-2(1H)-one, such as its reactivity with other chemicals, potential for forming derivatives, and participation in chemical reactions, can be explored through studies on nitropyridine derivatives. For instance, the reactivity of nitropyridine compounds with nucleophiles and their potential for undergoing rearrangements are important aspects of their chemical behavior (J. Khalafy et al., 2002).
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy Studies
4-Methoxy-5-nitropyridin-2(1H)-one has been studied in the context of nuclear magnetic resonance (NMR) spectroscopy. Nudelman and Cerdeira (1986) investigated the 1H and 13C NMR spectra of substituted nitropyridines, including methoxy and nitro groups, revealing insights into their electronic and steric properties (Nudelman & Cerdeira, 1986).
Chemical Reactions in Surfactant Aggregates
Fendler, Chang, and Fendler (1975) explored the interaction of 4-nitropyridine N-oxide with sodium methoxide in benzene in the presence of surfactant aggregates. This study provided insights into the reaction mechanisms and the role of surfactants in facilitating these reactions (Fendler, Chang, & Fendler, 1975).
Studies on Nitration and Derivatives
Research has been conducted on the nitration of derivatives of pyridine-N-oxide. Hertog and Ammers (2010) focused on the nitration of methoxypyridine-N-oxide, contributing to the understanding of the directive influence of various substituents during nitration processes (Hertog & Ammers, 2010).
Synthesis of Nitropyridine Derivatives
Jun (2007) documented the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, a derivative of 4-Methoxy-5-nitropyridin-2(1H)-one. This study contributes to the broader understanding of synthetic pathways for creating complex nitropyridine derivatives (Jun, 2007).
Pyridine Derivatives Reactions
Gruber (1953) investigated malonations of substituted nitropyridines, which includes a study on derivatives like 4-methoxy-3-nitropyridine. This research offers insights into the reactivity of various methoxyl groups in nitropyridine derivatives (Gruber, 1953).
Reaction with Hydrazine
Biffin, Brown, and Porter (1968) explored the reaction of 4-Methoxy-5-nitropyrimidine with ethanolic hydrazine, a process leading to the formation of nitropyrazoles. This study is relevant to understanding the chemical behavior of nitropyridine derivatives in reactions with hydrazine (Biffin, Brown, & Porter, 1968).
Eigenschaften
IUPAC Name |
4-methoxy-5-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOGUKAXIFZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650078 |
Source


|
| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-nitropyridin-2(1H)-one | |
CAS RN |
607373-82-0 |
Source


|
| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)











![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)
